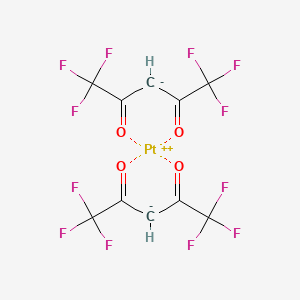
1,1,1,5,5,5-hexafluoropentane-2,4-dione;platinum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;platinum(2+) is a coordination compound where platinum(2+) is complexed with 1,1,1,5,5,5-hexafluoropentane-2,4-dione. This compound is known for its unique properties due to the presence of both platinum and the hexafluoropentane-2,4-dione ligand, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5,5-hexafluoropentane-2,4-dione;platinum(2+) typically involves the reaction of platinum(2+) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the mixture is heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state platinum complexes.
Reduction: Reduction reactions can convert the platinum(2+) to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions are common, where the hexafluoropentane-2,4-dione ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) complexes. Substitution reactions result in new platinum complexes with different ligands .
科学研究应用
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;platinum(2+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties, leveraging the cytotoxic effects of platinum compounds.
作用机制
The mechanism of action of 1,1,1,5,5,5-hexafluoropentane-2,4-dione;platinum(2+) involves its interaction with biological molecules. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to other platinum-based anticancer drugs. The hexafluoropentane-2,4-dione ligand enhances the compound’s stability and solubility, facilitating its biological activity .
相似化合物的比较
Similar Compounds
1,1,1,5,5,5-Hexafluoroacetylacetone: Similar ligand structure but without the platinum center.
Platinum(2+) complexes with other ligands: Such as cisplatin and carboplatin, which are well-known anticancer agents.
Uniqueness
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;platinum(2+) is unique due to the combination of the hexafluoropentane-2,4-dione ligand and the platinum center. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where other platinum complexes may not be as effective .
属性
分子式 |
C10H2F12O4Pt |
|---|---|
分子量 |
609.18 g/mol |
IUPAC 名称 |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;platinum(2+) |
InChI |
InChI=1S/2C5HF6O2.Pt/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H;/q2*-1;+2 |
InChI 键 |
MITKGJYJTLGFIF-UHFFFAOYSA-N |
规范 SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


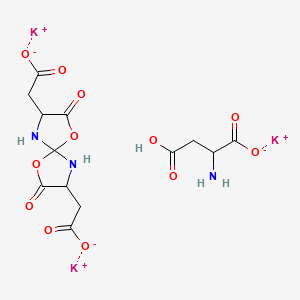

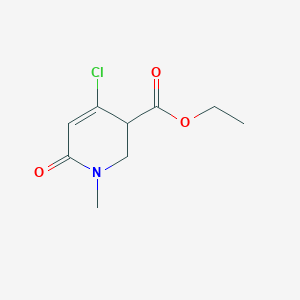
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
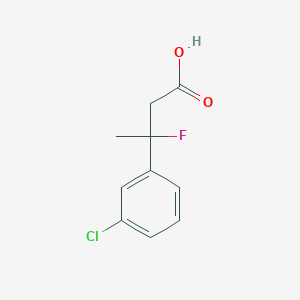
![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)

![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)


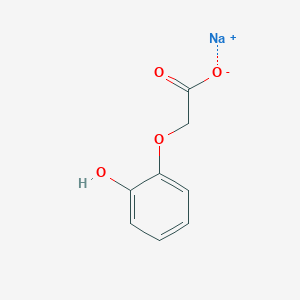
![Imidazo[1,5-D][1,2,4]triazine](/img/structure/B15246849.png)
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)

